REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([Cl:10])=[C:4](C)[C:5]([Cl:8])=[CH:6][CH:7]=1.F[C:12]1C=C(C)C=CC=1.FC1C=C(C)C(Cl)=CC=1.FC1C=C(C)C=CC=1Cl>>[F:1][C:2]1[CH:7]=[C:6]([CH3:12])[C:5]([Cl:8])=[CH:4][C:3]=1[Cl:10]
|
Name
|
3-fluoro-2,6-dichlorotoluene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=CC1)Cl)C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=CC1)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1Cl)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a mixture
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=CC1Cl)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |